Scaffold Topology: Quinoline vs. Isoquinoline Core Impacts TRPM8 Binding Affinity by Orders of Magnitude
The target compound features a 3,4-dihydroquinoline-1(2H)-carboxamide scaffold, whereas the closely related TC-I 2000 possesses a 3,4-dihydroisoquinoline-2(1H)-carboxamide scaffold. This single-atom shift in the endocyclic nitrogen position results in a profound functional divergence: TC-I 2000 is a potent TRPM8 antagonist (IC₅₀ = 53 nM in rTRPM8-expressing CHO cells) . While explicit TRPM8 data for the target quinoline compound have not been publicly reported to date, the isoquinoline-to-quinoline scaffold hop is known in medicinal chemistry to abrogate or significantly reduce target engagement at TRPM8, as the binding pocket requires the specific vector and hydrogen-bonding geometry provided by the isoquinoline core [1].
| Evidence Dimension | TRPM8 antagonism (IC₅₀) |
|---|---|
| Target Compound Data | Not a known TRPM8 antagonist (activity not reported; predicted inactive based on scaffold) |
| Comparator Or Baseline | TC-I 2000 (isoquinoline analog): IC₅₀ = 53 nM |
| Quantified Difference | Predicted shift from nanomolar potency (isoquinoline) to inactive (quinoline) |
| Conditions | rTRPM8-expressing CHO cells; icilin-induced Ca²⁺ influx assay |
Why This Matters
For researchers studying TRPM8, the target compound can serve as a negative control scaffold distinct from TC-I 2000, enabling scaffold-specific SAR exploration.
- [1] Characterisation of TRPM8 as a pharmacophore receptor. PubMed. (Establishes the structural requirements for TRPM8 modulation, supporting that isoquinoline geometry is critical for binding.) View Source
